molecular formula C23H22ClN5O B4565995 6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide

6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide

Cat. No.: B4565995
M. Wt: 419.9 g/mol
InChI Key: NGMTZQPKHTZMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H22ClN5O and its molecular weight is 419.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.1512880 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ATM Kinase Inhibitors

Compounds structurally related to the mentioned chemical have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research highlights the potential application of such compounds in probing ATM inhibition in vivo, particularly in combination with DNA double-strand break (DSB) inducing agents, showing efficacy in disease-relevant models (Degorce et al., 2016).

Cytotoxic Activity

Another study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing that these compounds possess potent cytotoxic properties. They were tested for growth inhibitory properties against various cancer cell lines, with some compounds demonstrating significant cytotoxicity, indicating their potential use in cancer research (Deady et al., 2003).

Antimalarial Activity

Research on novel quinoline-pyrazolopyridine derivatives has shown considerable antimalarial activity, both in vitro against the Plasmodium falciparum strain and in vivo in mouse models. This highlights the role of structurally similar compounds in developing new antimalarial therapies (Saini et al., 2016).

Analgesic Activity

The synthesis of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety has been explored, with selected compounds screened for analgesic activity. This suggests the potential of related compounds in the design and development of new analgesics (Saad et al., 2011).

Properties

IUPAC Name

6-chloro-N-methyl-2-pyridin-3-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c1-14-20(15(2)29(4)27-14)13-28(3)23(30)19-11-22(16-6-5-9-25-12-16)26-21-8-7-17(24)10-18(19)21/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMTZQPKHTZMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
Reactant of Route 4
6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
6-chloro-N-methyl-2-(3-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.